molecular formula C24H27N3O3 B11148703 2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Cat. No.: B11148703
M. Wt: 405.5 g/mol
InChI Key: BKLPZMYPVDPLNI-UHFFFAOYSA-N
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Description

2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an isoquinolinone core with a piperazine moiety and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the isoquinolinone core, followed by the introduction of the piperazine and methoxyphenyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropyl-4-methoxyphenyl boronic acid pinacol ester
  • 2-isopropyl-4-methoxyphenyl boronic acid

Uniqueness

Compared to similar compounds, 2-isopropyl-4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-propan-2-ylisoquinolin-1-one

InChI

InChI=1S/C24H27N3O3/c1-17(2)27-16-20(18-8-4-5-9-19(18)24(27)29)23(28)26-14-12-25(13-15-26)21-10-6-7-11-22(21)30-3/h4-11,16-17H,12-15H2,1-3H3

InChI Key

BKLPZMYPVDPLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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